N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a pyridine ring, a pyrazole ring, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-pyridine intermediate: This step involves the reaction of 2-furylboronic acid with 4-bromopyridine under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate.
Methylation: The intermediate is then methylated using a suitable methylating agent like methyl iodide in the presence of a base.
Formation of the benzamide derivative: The methylated intermediate is reacted with 3-(1H-pyrazol-1-yl)benzoic acid under amide coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted benzamides and derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-triazol-1-yl)benzamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to its combination of a furan ring, a pyridine ring, a pyrazole ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(16-4-1-5-17(13-16)24-10-3-8-23-24)22-14-15-7-9-21-18(12-15)19-6-2-11-26-19/h1-13H,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXVMICRLLRVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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